4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

Catalog No.
S988010
CAS No.
945376-95-4
M.F
C12H8BrN3O
M. Wt
290.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

CAS Number

945376-95-4

Product Name

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

IUPAC Name

4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

InChI

InChI=1S/C12H8BrN3O/c13-11-6-15-16-7-9(5-14-12(11)16)8-1-3-10(17)4-2-8/h1-7,17H

InChI Key

XBHIAJWNXVJSAA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)O

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)O

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is a chemical compound characterized by its unique structure, which includes a brominated pyrazolo[1,5-a]pyrimidine moiety attached to a phenolic group. The molecular formula for this compound is C₁₂H₈BrN₃O, and it has a molecular weight of approximately 290.12 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development .

Typical of heterocyclic compounds, including:

  • Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of new derivatives.
  • Coupling reactions: It can undergo coupling reactions with other aryl or heteroaryl compounds, often facilitated by catalysts such as palladium complexes.
  • Hydroxylation: The phenolic group may undergo further functionalization, impacting its biological properties.

These reactions are crucial for synthesizing derivatives with enhanced or altered biological activities.

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol exhibits significant biological activities, primarily as an inhibitor of various kinases. Its structural similarity to known kinase inhibitors positions it as a potential candidate for developing therapeutics against diseases such as cancer. Research indicates that compounds with similar structures have shown promising results in inhibiting targets like BCR-ABL kinase, which is implicated in chronic myeloid leukemia .

The synthesis of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol can be achieved through several methods:

  • Microwave-assisted synthesis: This method allows for rapid heating and reaction completion while maintaining high yields. A typical reaction involves the coupling of 3-bromopyrazolo[1,5-a]pyrimidine with phenolic compounds in the presence of a base and a palladium catalyst.
  • Conventional heating: Traditional heating methods can also be employed but may require longer reaction times and lower yields compared to microwave-assisted techniques.
  • One-pot reactions: These are advantageous for synthesizing multiple components simultaneously, streamlining the process and reducing purification steps.

These methods highlight the versatility and efficiency in synthesizing this compound for further research and application.

The primary applications of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol include:

  • Drug development: Its potential as a kinase inhibitor makes it valuable in developing treatments for various cancers.
  • Research tool: It serves as a scaffold for synthesizing other biologically active compounds.
  • Material science: The compound's unique properties may allow its use in creating advanced materials or catalysts.

Interaction studies involving 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol focus on its binding affinity to specific kinases and other proteins. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to assess binding interactions quantitatively.

Several compounds share structural similarities with 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine216661-72-20.82Contains a methoxy group enhancing solubility
3-Phenylpyrazolo[1,5-a]pyrimidine394208-27-60.73Lacks the bromine substituent
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine1036762-04-50.69Fluorinated variant with different electronic properties
3-Bromopyrazolo[1,5-a]pyrimidine55405-67-90.70Simplified structure focusing on pyrazole core
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate1823420-32-10.70Carboxylate group introduces additional reactivity

These comparisons illustrate how variations in substituents can significantly affect the properties and potential applications of these compounds.

The regioselective bromination at the C3 position of pyrazolo[1,5-a]pyrimidines represents a fundamental transformation for accessing halogenated derivatives necessary for subsequent coupling reactions [6] [5]. The electrophilic substitution mechanism governs the bromination process, with the pyrazole ring exhibiting higher reactivity than the pyrimidine portion due to its electron-rich nature [6].

Mechanistic Considerations

The bromination selectivity at the C3 position can be rationalized through analysis of the intermediate arenium-like cations formed during electrophilic aromatic substitution [6]. When electrophilic bromine attacks the C3 position, four resonance structures stabilize the intermediate, whereas attack at the C6 position generates only two resonance structures [6]. This electronic preference, combined with the pyrazole ring's enhanced nucleophilicity compared to the pyrimidine moiety, directs bromination exclusively to the C3 position [6] [5].

N-Bromosuccinimide Methodologies

N-Bromosuccinimide has emerged as the most widely employed brominating reagent for pyrazolo[1,5-a]pyrimidine derivatives [6] [4] [5]. The standard protocol involves treating pyrazolo[1,5-a]pyrimidines with N-Bromosuccinimide in tetrahydrofuran under reflux conditions for 20 hours, providing 3-brominated products in yields ranging from 70-98% [6]. Alternative conditions utilizing N-Bromosuccinimide in acetonitrile at room temperature offer improved operational simplicity while maintaining excellent regioselectivity, achieving yields of 65-85% within 2-6 hours [5].

The reaction mechanism proceeds through formation of a bromonium ion intermediate, followed by nucleophilic attack by the pyrazole C3 carbon [5]. The high regioselectivity observed with N-Bromosuccinimide reflects both electronic and steric factors favoring C3 substitution over alternative positions [6] [5].

Hypervalent Iodine-Mediated Bromination

Recent developments have introduced hypervalent iodine(III) reagents as environmentally benign alternatives for C3 bromination [5]. The combination of potassium bromide with phenyliodine(III) diacetate in aqueous medium at room temperature provides an efficient protocol for halogenation [5]. This methodology achieves yields of 78-92% within 1-3 hours while utilizing water as a green solvent [5]. The mechanistic pathway involves activation of potassium bromide by the hypervalent iodine species, generating electrophilic bromine equivalents under mild conditions [5].

Alternative Bromination Methods

Classical bromination using molecular bromine in nitrobenzene at elevated temperatures (125-135°C) remains viable for large-scale preparations, though requiring careful temperature control to prevent side reactions [7]. The reaction proceeds over 30-90 minutes with yields of 60-85%, but the harsh conditions limit functional group tolerance [7]. Molecular bromine in acetic acid at 80-120°C offers a milder alternative, achieving yields of 45-75% within 1-4 hours [8].

Bromination MethodTemperature (°C)Reaction TimeYield (%)RegioselectivityReference
N-Bromosuccinimide in tetrahydrofuranReflux (66)20 hours70-98Excellent (C3) [6]
N-Bromosuccinimide in acetonitrileRoom temperature2-6 hours65-85Excellent (C3) [5]
Potassium bromide with hypervalent iodine(III)Room temperature1-3 hours78-92Excellent (C3) [5]
Bromine in nitrobenzene125-13530-90 minutes60-85Good (C3) [7]
N-Bromosuccinimide in dichloromethaneRoom temperature4-8 hours55-80Good (C3) [4]
Molecular bromine in acetic acid80-1201-4 hours45-75Moderate (C3) [8]

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions provide the most versatile methods for introducing aryl substituents onto the pyrazolo[1,5-a]pyrimidine scaffold [9] [10] [11]. These transformations enable construction of complex molecular architectures while maintaining functional group compatibility and offering excellent yields under mild conditions [12] [13].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction represents the most extensively utilized method for aryl substitution of brominated pyrazolo[1,5-a]pyrimidines [11] [13] [14]. Standard conditions employ tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium carbonate as base in aqueous ethanol at 80°C for 12 hours, providing yields of 65-88% with diverse aryl and heteroaryl boronic acids [15]. The reaction tolerates various functional groups including electron-withdrawing and electron-donating substituents on the boronic acid partner [11] [13].

Microwave-assisted protocols have significantly improved the efficiency of Suzuki-Miyaura couplings [11] [13]. The combination of XPhosPdG2 precatalyst with XPhos ligand in aqueous ethanol under microwave heating at 120°C for 30 minutes achieves yields of 78-95% [11]. This tandem catalyst system prevents debromination side reactions that commonly occur with conventional catalysts [11] [13].

The regioselectivity of Suzuki-Miyaura reactions on dibrominated substrates can be controlled through careful optimization of reaction conditions [14] [16]. Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes site-selective coupling at the C6 position when treated with aryl boronic acids under optimized conditions, providing monobrominated intermediates for subsequent transformations [14] [16].

C-H Activation Arylation

Direct C-H activation methods offer atom-economical approaches to aryl substitution without requiring pre-functionalized substrates [9] [10]. Palladium(II) acetate catalyzed systems enable regioselective arylation at specific positions depending on the choice of additives [10]. Treatment with cesium fluoride directs arylation to the C3 position, while silver carbonate promotes C7 substitution [10]. These reactions proceed in dimethylacetamide at 140°C for 16 hours with aryl iodides, achieving yields of 68-85% [10].

Oxidative C-H/C-H cross-coupling reactions provide direct access to biaryl linkages between pyrazolo[1,5-a]pyrimidines and five-membered heteroarenes [9]. The combination of palladium(II) acetate catalyst with silver acetate oxidant in acetic acid at 120°C enables coupling with thiophenes, furans, and other heterocycles [9]. This methodology achieves yields of 72-89% within 8 hours while avoiding the need for pre-activation or directing groups [9].

Stille and Sonogashira Couplings

Stille coupling reactions utilizing organostannane reagents provide alternative methods for carbon-carbon bond formation [17]. Treatment of brominated pyrazolo[1,5-a]pyrimidines with tributyl(1-ethoxyvinyl)stannane in the presence of palladium(0) catalysts in tetrahydrofuran achieves yields of 55-75% over 6-12 hours [17]. The reaction tolerates various functional groups and enables introduction of vinyl substituents for subsequent transformations [17].

Sonogashira coupling reactions facilitate introduction of alkyne substituents through palladium/copper co-catalysis [18]. The combination of dichlorobis(triphenylphosphine)palladium(II) with copper iodide in dimethylformamide at 60°C enables coupling with terminal alkynes [18]. This methodology achieves yields of 70-92% within 4-8 hours and provides access to alkynylated derivatives for further diversification [18].

Coupling TypeCatalyst SystemConditionsYield Range (%)Substrate ScopeReference
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃EtOH/H₂O, 80°C, 12h65-88Aryl, heteroaryl boronic acids [15]
Suzuki-Miyaura (Microwave)XPhosPdG2/XPhosEtOH/H₂O, MW 120°C, 30min78-95Aryl, heteroaryl boronic acids [11]
Stille CouplingPd(0)/THFTHF, reflux, 6-12h55-75Organostannanes [17]
Sonogashira CouplingPdCl₂(PPh₃)₂/CuIDMF, 60°C, 4-8h70-92Terminal alkynes [18]
C-H Activation ArylationPd(OAc)₂/CsFDMA, 140°C, 16h68-85Aryl iodides [10]
Oxidative C-H/C-H Cross-couplingPd(OAc)₂/AgOAcAcOH, 120°C, 8h72-89Five-membered heteroarenes [9]

Protecting Group Strategies in Multi-Step Syntheses

Complex multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives often require strategic protection of reactive functional groups to prevent unwanted side reactions [2] [3] [19]. The selection of appropriate protecting groups depends on the specific functional groups present, reaction conditions employed, and compatibility with subsequent transformations [19] [20].

Nitrogen Protection Strategies

The pyrazolo[1,5-a]pyrimidine ring system contains multiple nitrogen atoms that may require protection during certain synthetic transformations [19]. Methoxymethyl protection represents the most commonly employed strategy for nitrogen atoms in pyrimidine rings [19]. Installation involves treatment with methoxymethyl chloride in the presence of diisopropylethylamine in acetonitrile at room temperature, achieving yields of 75-90% [19]. Deprotection proceeds under acidic conditions using hydrochloric acid in methanol under reflux [19].

The regioselectivity of N-methoxymethylation can be controlled through the choice of activation method [19]. Treatment of pyrimidin-2,4-diones with chlorotrimethylsilane followed by methoxymethyl chloride provides selective N-1,3-dimethoxymethyl protection [19]. Alternative activation using hexamethyldisilazane with catalytic ammonium sulfate favors formation of N-1-monomethoxymethyl derivatives [19].

tert-Butyl protection offers excellent stability under basic and neutral conditions while remaining labile to acid treatment [3]. Installation requires tert-butanol with acid catalysis under heating, achieving yields of 80-95% [3]. Deprotection proceeds smoothly with trifluoroacetic acid in dichloromethane at room temperature [3].

Hydroxyl Protection

Phenolic hydroxyl groups in compounds like 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol require protection during various synthetic manipulations [20]. Benzyl protection provides excellent stability under basic and neutral conditions while enabling selective deprotection through hydrogenolysis [20]. Installation involves treatment with benzyl bromide and base in dimethylformamide at room temperature, achieving yields of 85-92% [20]. Deprotection proceeds under hydrogenation conditions using palladium on carbon in methanol [20].

Trityl protection offers acid-labile protection suitable for multistep sequences [19]. Installation utilizes trityl chloride in pyridine at room temperature with yields of 70-85% [19]. Deprotection requires acidic conditions using acetic acid/water mixtures under heating [19].

Silyl Protection Groups

Trimethylsilyl protection provides temporary protection of hydroxyl and amino groups under mild conditions [19]. Installation employs trimethylsilyl chloride with base in dichloromethane at room temperature, achieving yields of 88-95% [19]. The exceptional fluoride lability enables selective deprotection using tetrabutylammonium fluoride in tetrahydrofuran [19].

Acyl Protection

Acetyl protection offers base-labile protection for amino and hydroxyl functionalities [21]. Installation utilizes acetic anhydride in pyridine at room temperature with yields of 85-95% [21]. Deprotection proceeds under basic conditions using potassium carbonate in methanol at room temperature [21]. The operational simplicity and mild deprotection conditions make acetyl protection particularly attractive for complex synthetic sequences [2] [21].

Protecting GroupInstallation ConditionsDeprotection ConditionsStabilityTypical Yield (%)Reference
Methoxymethyl (MOM)MOMCl, DIPEA, CH₃CN, RTHCl, MeOH, refluxAcid labile75-90 [19]
tert-Butylt-BuOH, acid catalyst, heatTFA, CH₂Cl₂, RTAcid labile80-95 [3]
Benzyl (Bn)BnBr, base, DMF, RTH₂, Pd/C, MeOH, RTHydrogenolysis85-92 [20]
Trityl (Tr)TrCl, pyridine, RTAcOH/H₂O, heatAcid labile70-85 [19]
Trimethylsilyl (TMS)TMSCl, base, CH₂Cl₂, RTTBAF, THF, RTFluoride labile88-95 [19]
Acetyl (Ac)Ac₂O, pyridine, RTK₂CO₃, MeOH, RTBase labile85-95 [21]

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.98507 g/mol

Monoisotopic Mass

288.98507 g/mol

Heavy Atom Count

17

UNII

ZJZ4WL9NUS

Dates

Modify: 2023-08-16

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